molecular formula C4H3BrClNO B8240104 4-Bromo-2-(chloromethyl)oxazole

4-Bromo-2-(chloromethyl)oxazole

Cat. No.: B8240104
M. Wt: 196.43 g/mol
InChI Key: BQWXVJMKRXRVIP-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)oxazole (CAS: 1240598-40-6) is a halogenated oxazole derivative characterized by a bromine atom at the C-4 position and a chloromethyl group at C-2 of the oxazole ring. Its molecular formula is C₄H₃BrClNO, with a molecular weight of 213.43 g/mol . The chloromethyl group enhances its reactivity as an alkylating agent, making it valuable in cross-coupling reactions and pharmaceutical synthesis. Bromine at C-4 provides steric and electronic effects that influence regioselectivity in further substitutions. This compound is primarily used in research settings for synthesizing complex heterocycles and bioactive molecules .

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO/c5-3-2-8-4(1-6)7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWXVJMKRXRVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)oxazole typically involves the bromination and chloromethylation of oxazole derivatives. One common method includes the reaction of oxazole with bromine in the presence of a suitable solvent, followed by chloromethylation using chloromethyl methyl ether or similar reagents under acidic conditions .

Industrial Production Methods: Industrial production of 4-Bromo-2-(chloromethyl)oxazole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of iron trichloride and quaternary ammonium salts as catalysts in bromination reactions has been reported to improve yield and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(chloromethyl)oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Oxidized oxazole derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced oxazole derivatives with hydrogenated ring systems.

Scientific Research Applications

4-Bromo-2-(chloromethyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can form halogen bonds with target proteins, influencing their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 4-Bromo-2-(chloromethyl)oxazole and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
4-Bromo-2-(chloromethyl)oxazole 1240598-40-6 C₄H₃BrClNO 213.43 C-4 Br, C-2 CH₂Cl Reactive chloromethyl group; versatile alkylation agent
4-Bromo-2-chlorobenzo[d]oxazole 1305207-88-8 C₇H₃BrClNO 232.46 C-4 Br, C-2 Cl, fused benzene ring Enhanced aromaticity; potential photostability due to fused ring
5-Bromo-4-methyl-2-phenyloxazole 21354-98-3 C₁₀H₈BrNO 238.08 C-5 Br, C-4 CH₃, C-2 Ph Steric hindrance from phenyl group; tailored for Suzuki couplings
2-(Bromomethyl)benzo[d]oxazole 73101-74-3 C₈H₆BrNO 212.05 C-2 CH₂Br, fused benzene ring Bromomethyl group offers alternative alkylation pathways
4-Bromo-2-(thiomethyl)thiazole N/A C₄H₄BrNS₂ 210.12 C-4 Br, C-2 SCH₃ (thiazole core) Sulfur-containing analogue; potential for metal coordination

Pharmacological and Material Science Relevance

The ester group in this compound improves membrane permeability compared to the chloromethyl group in the target compound .

Crystallographic Stability :

  • Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate forms intramolecular hydrogen bonds (C-H⋯O/N), enhancing crystal packing stability. In contrast, 4-Bromo-2-(chloromethyl)oxazole’s simpler structure may lead to lower melting points and higher solubility .

Photolability: Fused oxazoles like Br-Box (bromomethylated benzo[d]oxazole) are used as photolabile protecting groups due to their UV-sensitive bromomethyl substituents, a feature less prominent in non-fused analogues .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(chloromethyl)oxazole?

The synthesis typically involves chloromethylation of oxazole derivatives . A common method uses chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under mild conditions . Alternative approaches include reacting oxazole with chloroacetyl chloride, which proceeds with moderate selectivity but requires optimization of reaction time (e.g., 10 minutes for 92% conversion) and temperature . For brominated derivatives, bromoacetyl bromide can be substituted, though reaction rates may vary .

Key steps :

  • Dissolve oxazole precursor in a solvent (e.g., DMSO or ethanol).
  • Add chloromethylating agent and catalyst.
  • Reflux or heat under controlled conditions.
  • Purify via crystallization (e.g., water-ethanol mixtures) .

Q. How is 4-Bromo-2-(chloromethyl)oxazole characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic techniques :

  • FTIR : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).
  • NMR : Confirms substitution patterns (¹H NMR for CH₂Cl; ¹³C NMR for oxazole ring carbons).
  • XRD : Resolves crystal lattice parameters, particularly for derivatives with aromatic substituents .
  • UV-Vis : Analyzes electronic transitions, useful for derivatives with extended conjugation .

Example : DFT calculations at the B3LYP/6-311+G(d,p) level predict optimized geometries and spectroscopic properties for analogous brominated oxazoles .

Q. What common chemical reactions does 4-Bromo-2-(chloromethyl)oxazole undergo?

The compound is reactive due to its chloromethyl group and electron-deficient oxazole ring :

  • Nucleophilic substitution : The Cl atom in CH₂Cl is replaced by amines, thiols, or alcohols to form derivatives (e.g., azidomethyl or hydroxymethyl analogs) .
  • Oxidation : Forms oxazole-2-carboxylic acids under strong oxidizing conditions.
  • Reduction : Yields oxazole-2-methanol derivatives using reducing agents like LiAlH₄ .

Methodological note : Reactions are typically conducted in polar aprotic solvents (e.g., DMF) with controlled stoichiometry to minimize by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Bromo-2-(chloromethyl)oxazole?

Optimization strategies include:

  • Continuous flow processes : Enhance mixing and reduce side reactions compared to batch methods .
  • Base selection : Reactions without added base may exploit the weak basicity of the oxazole ring, reducing by-product formation .
  • Temperature control : Lower temperatures (e.g., 0–25°C) improve selectivity for chloromethylation .
  • Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ can accelerate reaction kinetics .

Case study : A 38–51% yield improvement for a related anti-inflammatory oxazole derivative was achieved by adjusting reactant addition order and temperature .

Q. What computational methods are used to predict the reactivity of 4-Bromo-2-(chloromethyl)oxazole derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Electrophilicity : The chloromethyl group’s susceptibility to nucleophilic attack.
  • Non-linear optical properties : Relevant for materials science applications .
  • Transition-state modeling : Clarifies reaction pathways for substitution or oxidation .

Application : DFT-guided design of oxazole-based inhibitors (e.g., targeting tubulin or enzymes) .

Q. How does the chloromethyl group influence the bioactivity of oxazole derivatives?

The CH₂Cl group enhances:

  • Covalent binding : Acts as a leaving group, enabling irreversible interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Lipophilicity : Improves membrane permeability, critical for antimicrobial or anticancer activity .
  • Metabolic stability : Resistance to hydrolysis compared to bromo or iodo analogs .

Experimental validation : Bioactivity assays (e.g., MIC tests for antimicrobial activity) paired with SAR studies reveal optimal substituent patterns .

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